![molecular formula C18H18N2O4S B2592019 N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺 CAS No. 2034484-96-1](/img/structure/B2592019.png)

N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

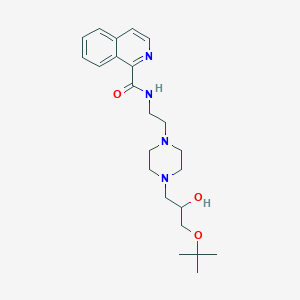

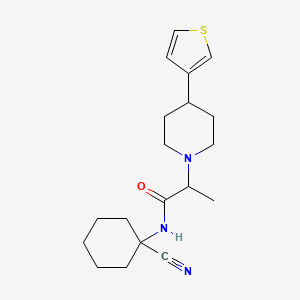

This compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including furan and thiophene rings, an isoxazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound likely involves several resonance structures due to the presence of the conjugated system of pi bonds in the furan, thiophene, and isoxazole rings . The carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the carboxamide group . These groups could potentially undergo a variety of reactions, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature . The presence of polar groups like the carboxamide could make it somewhat soluble in polar solvents .科学研究应用

抗菌活性

呋喃衍生物因其显著的治疗功效,在药物化学领域日益受到重视。 在微生物耐药性的背景下,这些化合物作为新型抗菌剂具有潜力 。呋喃核对于创造新药至关重要,其引入已导致众多抗菌化合物的开发。研究人员继续探索呋喃衍生物作为对抗耐药菌株的一种手段。

抗病毒潜力

虽然关于该化合物抗病毒活性的具体数据有限,但呋喃衍生物已被研究用于其抗病毒特性。 例如,相关的含呋喃化合物已显示出对H5N1病毒的微摩尔效力 。需要进一步研究以探索所讨论化合物的抗病毒作用。

其他治疗应用

除了抗菌、抗病毒和抗癌特性外,呋喃衍生物还被研究用于各种其他治疗益处。 这些包括抗溃疡、利尿剂、肌肉松弛剂和抗焦虑作用 。该化合物的独特结构可能有助于额外的药理活性。

有机合成和化学前景

呋喃衍生物的合成在有机化学中提供了多种方法和结构反应。研究人员可以探索各种合成途径来创建具有定制特性的新型化合物。此外,呋喃核作为药物设计和开发的通用构建单元。

总之,“N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺”在多个领域具有希望,从抗菌活性到潜在的抗病毒作用以及其他方面。其独特的结构和药理特性值得进一步研究和应用于药物发现和开发。研究人员应继续探索其在解决全球健康挑战方面的潜力。 🌟

未来方向

作用机制

Target of Action

Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects . The specific targets of these compounds can vary widely and depend on the exact structure of the compound.

Mode of Action

The mode of action of such compounds often involves binding to specific receptors or enzymes in the body, which can alter cellular processes and lead to therapeutic effects .

Biochemical Pathways

The exact biochemical pathways affected by these compounds can vary widely and depend on the specific targets of the compound. They could potentially be involved in pathways related to inflammation, cell growth and proliferation, or neuronal signaling .

Result of Action

The molecular and cellular effects of these compounds can include changes in gene expression, inhibition of specific enzymes, or modulation of receptor activity. These effects can lead to changes in cellular function and potentially result in therapeutic effects .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-17(16-12-5-1-2-6-13(12)24-20-16)19-11-18(22,14-7-3-9-23-14)15-8-4-10-25-15/h3-4,7-10,22H,1-2,5-6,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHPFKLYDGKPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2591939.png)

![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)

![(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2591952.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B2591954.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide](/img/structure/B2591956.png)

![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2591958.png)

![1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2591959.png)